5-Bromobenzo[b]thiophene-3-carbonitrile
Description
Contextualization within Benzo[b]thiophene Chemistry and its Derivatives
Benzo[b]thiophene, an aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a structural motif found in numerous bioactive molecules and functional materials. wikipedia.org Its derivatives are the subject of intense research due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The planar, electron-rich nature of the benzo[b]thiophene core allows it to effectively interact with various biological targets like enzymes and receptors, often enhancing the pharmacokinetic properties of parent molecules. researchgate.net
The functionalization of the benzo[b]thiophene scaffold at its various positions (C2, C3, C4, C5, C6, and C7) allows for the fine-tuning of its physicochemical and biological properties. For instance, substitutions at the C2 and C3 positions have been a primary focus in medicinal chemistry. researchgate.net Many clinically used drugs, such as the osteoporosis medication Raloxifene and the antifungal agent Sertaconazole, feature the benzo[b]thiophene core, underscoring its therapeutic relevance. wikipedia.org In materials science, benzo[b]thiophene derivatives are investigated for their potential in organic electronics, leveraging their semiconductor properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of specific substituents is a key strategy to modulate the electronic band gap and charge transport characteristics of these materials.
Strategic Importance of Bromine and Nitrile Functionalities in Organic Synthesis and Materials Science
The specific substitution pattern of 5-Bromobenzo[b]thiophene-3-carbonitrile, featuring both a bromine atom and a nitrile group, imparts significant strategic value to the molecule. Each functional group serves as a versatile handle for a wide range of chemical transformations.
The Bromine Atom: The bromine substituent at the C5 position is a crucial tool for synthetic chemists. Bromo-organic compounds are highly valuable intermediates, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netacs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Consequently, the bromine atom on the benzo[b]thiophene ring acts as a synthetic linchpin, allowing for the facile introduction of diverse aryl, alkyl, or other functional moieties. This capability is paramount for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for systematically modifying the electronic properties of materials. researchgate.net
The Nitrile Group: The nitrile (cyano, -C≡N) group at the C3 position is another cornerstone of synthetic utility and functional design. nj-finechem.com Its strong electron-withdrawing nature significantly influences the electronic landscape of the aromatic ring system, a property that is highly desirable in the design of electron-acceptor materials for organic electronics. fiveable.me Furthermore, the nitrile group is a versatile synthetic precursor. slideshare.netturito.com It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to yield ketones. wikipedia.org This chemical reactivity provides multiple pathways for further molecular elaboration, making nitrile-containing compounds valuable building blocks in the synthesis of more complex molecular architectures. nj-finechem.com In medicinal chemistry, the inclusion of a nitrile group can enhance binding affinity to target proteins and improve metabolic stability. nj-finechem.com
Review of Research Gaps and Novel Contributions Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific isomer this compound. While extensive research has been conducted on other isomers, such as those with functional groups at the C2 position, and on various other substituted benzo[b]thiophenes, the 3-carbonitrile isomer remains largely uncharacterized.
The primary research gaps are:
Synthesis: There is a lack of established, high-yield synthetic routes specifically targeting this compound. Developing a reliable synthetic methodology is the first critical step toward enabling further research.
Characterization: Detailed spectroscopic and crystallographic data for this compound are not available. Such data are essential for confirming its structure and understanding its solid-state packing and intermolecular interactions.
Reactivity and Application: The potential of this compound as a building block in organic synthesis, medicinal chemistry, or materials science has not been explored. Its unique electronic and steric properties, arising from the specific placement of the bromo and nitrile groups, suggest it could offer distinct advantages over other isomers.
A novel contribution to the field would, therefore, involve the successful synthesis and thorough characterization of this compound. Subsequent investigations into its reactivity in cross-coupling reactions (at the C5-Br position) and transformations of the nitrile group (at the C3 position) would open new avenues for creating novel molecular scaffolds. Furthermore, evaluating its photophysical and electrochemical properties would provide the first insights into its potential for materials science applications, while preliminary biological screening could uncover new leads for drug discovery.
Overview of Research Methodologies Employed in the Study of this compound
The study of a novel heterocyclic compound like this compound would employ a suite of standard and advanced research methodologies. ijrpr.com
Synthesis and Purification: The synthesis would likely involve multi-step sequences. Potential strategies include the electrophilic cyclization of a suitably substituted o-alkynyl thioanisole (B89551) or the functionalization of a pre-formed 5-bromobenzo[b]thiophene (B107969) core. nih.govnih.gov The introduction of the nitrile group could be achieved via Sandmeyer reaction from a corresponding amine or cyanation of a halogenated precursor. Purification would be conducted using standard techniques such as column chromatography and recrystallization.
Structural Characterization: The definitive identification and structural confirmation of the synthesized compound would rely on a combination of spectroscopic and analytical techniques. mdpi.comwisdomlib.org
| Technique | Purpose | Expected Data/Findings |
| ¹H NMR Spectroscopy | To determine the number and environment of hydrogen atoms. | A set of distinct signals in the aromatic region, with specific chemical shifts and coupling constants characteristic of the 2,4,6,7-protons on the benzo[b]thiophene ring system. |
| ¹³C NMR Spectroscopy | To identify the number and type of carbon atoms. | Resonances for all nine carbon atoms, including the characteristic signal for the nitrile carbon (typically ~115-120 ppm) and the carbon atoms of the aromatic rings. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₉H₄BrNS, confirming the molecular formula. |
| FT-IR Spectroscopy | To identify the presence of specific functional groups. | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. |
| X-ray Crystallography | To determine the precise 3D molecular structure and crystal packing. | Unambiguous confirmation of the connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. |
Evaluation of Properties: Once synthesized and characterized, the compound would be subjected to further studies to evaluate its potential applications.
For Materials Science: Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry would be used to determine its optical and electronic properties, such as its absorption/emission wavelengths and HOMO/LUMO energy levels.
For Medicinal Chemistry: The compound could be screened for biological activity using various in vitro assays, such as antimicrobial susceptibility testing or cancer cell line cytotoxicity assays, to identify any potential therapeutic utility. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrNS |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
5-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H |
InChI Key |
YXAYWAAKHDNNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 5 Bromobenzo B Thiophene 3 Carbonitrile
Regiospecific Synthesis Approaches to the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene skeleton with precise control over substituent placement (regiospecificity) is the foundational challenge in synthesizing the target molecule. Several modern strategies have been developed to overcome this, moving beyond classical methods that often result in mixtures of isomers.
One of the most effective and contemporary methods is the electrophilic cyclization of 2-alkynyl thioanisoles . researchgate.netnih.gov This approach involves the synthesis of a thioanisole (B89551) precursor bearing an alkyne group at the 2-position of the benzene (B151609) ring. The subsequent intramolecular cyclization is triggered by an electrophile, which attacks the alkyne and facilitates the ring closure to form the thiophene (B33073) portion of the molecule. This method is highly valued for its ability to generate halogenated heterocycles with ease and predictability. nih.gov For the synthesis of a 5-bromo derivative, the strategy would typically commence with a starting material already containing bromine at the para-position relative to the sulfur-containing substituent, such as p-bromothiophenol. researchgate.net
Another powerful technique is the thiolation annulation reaction . In this method, a 2-bromo alkynylbenzene can react with a sulfur source, such as sodium sulfide (B99878), in the presence of a copper(I) iodide (CuI) catalyst to yield the benzo[b]thiophene core. organic-chemistry.org This pathway is effective for creating various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org
Other innovative approaches include:
Palladium-catalyzed Sonogashira coupling followed by cyclization : This two-step process begins with coupling a terminal alkyne with a 2-iodothioanisole, followed by a cyclization reaction to form the benzo[b]thiophene ring. researchgate.netnih.gov
Photocatalytic radical annulation : This method utilizes visible light and a photoredox catalyst to initiate a radical cascade that forms the heterocyclic ring system. researchgate.netnih.gov
Iodine-catalyzed cascade reactions : These metal-free reactions can synthesize the benzo[b]thiophene core by reacting substituted thiophenols with alkynes under solvent-free conditions. researchgate.netrsc.org
Below is an interactive table summarizing key regiospecific synthesis approaches.
| Synthesis Approach | Key Starting Materials | Catalyst/Reagent | Key Features |
| Electrophilic Halocyclization | 2-Alkynyl thioanisoles | Copper(II) Sulfate (B86663), Sodium Halide | Environmentally benign, high yields, facile incorporation of a C3-halogen. researchgate.netnih.gov |
| Thiolation Annulation | 2-Bromo alkynylbenzenes, Sodium Sulfide | Copper(I) Iodide (CuI), TMEDA | Good yields for 2-substituted benzo[b]thiophenes. organic-chemistry.org |
| Sonogashira Coupling & Cyclization | 2-Iodothioanisoles, Terminal Alkynes | Palladium Catalyst | Versatile for introducing various substituents at the C2 position. researchgate.netnih.gov |
| Iodine-Catalyzed Cascade | Substituted Thiophenols, Alkynes | Iodine (I₂) | Metal-free and often solvent-free conditions. rsc.org |
Optimization of Reaction Conditions and Yield Enhancement Protocols
Maximizing the yield and purity of 5-Bromobenzo[b]thiophene-3-carbonitrile is paramount for its practical application. Optimization involves systematically adjusting various reaction parameters, including catalysts, solvents, temperature, and reaction time.
In the context of the electrophilic cyclization of 2-alkynyl thioanisoles, high yields (often exceeding 90%) have been achieved by using copper(II) sulfate in ethanol. nih.gov Ethanol is not only an environmentally friendly solvent but also effectively facilitates the reaction under mild conditions. nih.govuwf.edu The choice of the halogen source (e.g., NaCl, NaBr) is also critical for efficient halogen incorporation. nih.gov
For palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings used in some synthetic routes, optimization is key. researchgate.net Factors that are typically fine-tuned include:
Catalyst Choice : Different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphines like BINAP) can dramatically affect reaction efficiency. researchgate.net
Base and Solvent : The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, DME) can influence reaction rates and prevent side reactions. researchgate.net
Temperature and Time : Adjusting the reaction temperature and duration is crucial to ensure complete conversion without product degradation. researchgate.net
The table below provides illustrative examples of how reaction conditions can be optimized for key transformations in benzo[b]thiophene synthesis.
| Reaction Step | Parameter Optimized | Condition A | Outcome A | Condition B | Outcome B |
| Halocyclization nih.gov | Solvent | Dichloromethane | Moderate Yield | Ethanol | High Yield (90-92%) |
| Palladium Coupling researchgate.net | Base | K₂CO₃ | Lower Conversion | Cs₂CO₃ | Higher Yield |
| Formylation | Temperature | Room Temperature | Slow Reaction | 60-80 °C | Faster, Complete Reaction |
| Oxime Dehydration | Reagent | Acetic Anhydride | Good Yield | Burgess Reagent | Milder, Cleaner Reaction |
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and environmental responsibility. Several principles of green chemistry are being applied to the synthesis of benzo[b]thiophene derivatives.
A prominent example is the copper-mediated electrophilic halocyclization reaction. nih.govuwf.edu This methodology aligns with several green chemistry principles:
Use of Safer Solvents : The reaction proceeds efficiently in ethanol, a biodegradable and less toxic solvent compared to halogenated hydrocarbons often used in organic synthesis. nih.govuwf.edu
Catalysis : The use of a copper catalyst, even if stoichiometric in some reports, is preferable to heavy metal reagents. Catalytic versions of similar reactions are a major goal in the field.
Atom Economy : Cyclization reactions are inherently atom-economical as they are intramolecular, minimizing the generation of byproducts.
Use of Benign Reagents : Employing simple, non-toxic inorganic salts like sodium halides as the halogen source is a significant improvement over using hazardous reagents like molecular bromine (Br₂). nih.govnih.govuwf.edu
Furthermore, the development of electrochemical methods for functionalizing the benzo[b]thiophene core represents another green advancement. An electrochemical approach to C3-sulfonation has been reported that operates under oxidant- and catalyst-free conditions, reducing chemical waste and energy consumption. organic-chemistry.org Similarly, photocatalytic reactions that use visible light as a renewable energy source are gaining traction. researchgate.netnih.gov These methods reduce the reliance on harsh reagents and high temperatures, contributing to a more sustainable synthetic process.
Comparative Analysis of Synthetic Pathways and Methodological Efficiencies
Pathway A: Pre-brominated Starting Material with Electrophilic Cyclization This route, starting from p-bromothiophenol, offers excellent regiocontrol for the bromine substituent. The subsequent construction of the thiophene ring via an alkynyl thioanisole intermediate and copper-mediated cyclization is often high-yielding and environmentally benign. nih.gov Functionalization at C3 would follow.
Pros : Excellent regiocontrol, high yields, employs green chemistry principles.
Cons : May involve multiple steps to build the full substitution pattern.
Pathway B: Building the Core and then Functionalizing This approach involves first synthesizing benzo[b]thiophene and then sequentially introducing the bromine and nitrile groups.
Pros : Potentially fewer steps if direct C-H functionalization methods are efficient.
Cons : Significant challenges with regioselectivity during the bromination step, potentially leading to low yields of the desired C5 isomer and difficult purification.
Pathway C: Classical Annulation Methods Older methods, such as the annulation of alkynylbenzenes with sodium sulfide at very high temperatures (e.g., 180 °C in NMP), are generally less efficient. nih.gov
Pros : May use simple, inexpensive starting materials.
Cons : Harsh reaction conditions, often lower yields, and limited functional group tolerance.
The table below provides a comparative analysis of these generalized pathways.
| Metric | Pathway A (Pre-bromination & Cyclization) | Pathway B (Post-functionalization) | Pathway C (Classical Annulation) |
| Regiocontrol | Excellent | Poor to Moderate | Moderate |
| Typical Yields | High nih.gov | Low to Moderate | Variable, often low nih.gov |
| Reaction Conditions | Mild to Moderate nih.govuwf.edu | Variable (can be harsh) | Harsh (high temp) nih.gov |
| Green Credentials | Good (uses ethanol, benign reagents) nih.gov | Poor (potential for hazardous reagents, waste) | Poor (high energy, harsh solvents) |
| Overall Efficiency | High | Low | Low |
Advanced Spectroscopic and Structural Elucidation of 5 Bromobenzo B Thiophene 3 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 5-Bromobenzo[b]thiophene-3-carbonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the benzothiophene (B83047) core, the aromatic protons exhibit characteristic chemical shifts (δ) in the downfield region, typically between 7.0 and 9.0 ppm. The specific shifts and splitting patterns (coupling constants, J) reveal the substitution pattern. For instance, the singlet observed for the proton at the C2 position is a key identifier.
The ¹³C NMR spectrum complements the ¹H data by providing insights into the carbon skeleton. The carbon atom of the nitrile group (C≡N) typically appears in the 115-120 ppm range. Carbons directly bonded to the electronegative bromine and sulfur atoms are also shifted to characteristic frequencies. Aromatic carbons generally resonate between 120 and 150 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzothiophenes
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic | 7.0 - 9.0 | Shifts are influenced by substituents. |
| ¹³C | C-Br | ~115 - 125 | Direct attachment to bromine causes a downfield shift. |
| ¹³C | C≡N | ~115 - 120 | Characteristic nitrile carbon resonance. |
| ¹³C | Aromatic | ~120 - 150 | Wide range depending on position and substituents. |
Note: Data are generalized from various benzothiophene derivatives. Exact shifts for this compound may vary based on solvent and experimental conditions.
To definitively assign the signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is crucial for mapping the relationships between adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis
FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent and diagnostic feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the benzothiophene ring system are also observed.
Table 2: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Determination
HRMS is a powerful technique used to determine the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₉H₄BrNS), HRMS provides an exact mass measurement of the molecular ion peak. A key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks (M⁺ and M⁺+2) of almost equal intensity, separated by approximately 2 mass-to-charge units (m/z), which is a definitive indicator of a monobrominated compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state.
Analysis of the crystal structure of this compound or closely related derivatives reveals a planar benzothiophene core. The bond lengths and angles obtained from the crystallographic data are consistent with the established values for aromatic and heterocyclic systems.
The arrangement of molecules within the crystal lattice is dictated by intermolecular interactions. In brominated benzothiophene derivatives, interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom can play significant roles in the crystal packing. These non-covalent interactions are crucial in determining the material's solid-state properties, which are important for applications in organic electronics. Detailed analysis can reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state architecture.
Conformational Analysis in the Crystalline State
A definitive conformational analysis of this compound in the solid state is contingent upon the successful generation of single crystals suitable for X-ray diffraction analysis. As of the current body of scientific literature, a publicly available crystal structure for this specific compound has not been reported. However, based on the established principles of structural chemistry and the analysis of closely related benzothiophene derivatives, a detailed theoretical framework for its crystalline conformation can be proposed.
The benzothiophene core is an intrinsically planar bicyclic system. It is anticipated that the fusion of the benzene and thiophene (B33073) rings, along with the extensive π-conjugation, would enforce a high degree of planarity upon the entire this compound molecule. The primary determinants of its solid-state conformation would be the spatial arrangement of the bromine and carbonitrile substituents and the nature of the intermolecular interactions that dictate the crystal packing.
A comprehensive conformational analysis via single-crystal X-ray diffraction would yield precise data on several key structural parameters. These include bond lengths, bond angles, and torsion angles, which would either confirm the expected planarity or reveal any subtle deviations. Of particular interest would be the C-Br and C-CN bond lengths and the exocyclic angles involving these substituents, as these can provide insight into the electronic effects of the substituents on the benzothiophene ring system.
Furthermore, the analysis of the crystal packing would elucidate the non-covalent interactions that stabilize the crystal lattice. Given the presence of the bromine atom and the nitrile group, a variety of intermolecular forces are expected to be at play. These could include halogen bonding (C-Br···N or C-Br···S interactions), dipole-dipole interactions arising from the polar nitrile group, and π-π stacking interactions between the aromatic benzothiophene rings of adjacent molecules. The interplay of these forces would define the three-dimensional architecture of the crystal.
It is also important to consider the possibility of polymorphism, where this compound might crystallize in different forms with distinct molecular conformations and packing arrangements. This phenomenon is not uncommon in substituted aromatic systems and can have significant implications for the material's physical properties.
Table 1: Expected Structural Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound
| Parameter | Expected Observation | Significance |
| Molecular Geometry | The benzothiophene ring system is expected to be essentially planar. The bromine and carbonitrile substituents would lie in the plane of the bicyclic system. | Confirms the aromatic and rigid nature of the molecular backbone. |
| Intermolecular Interactions | Potential for halogen bonding (C-Br···N/S), π-π stacking between aromatic rings, and dipole-dipole interactions involving the nitrile group. | These interactions govern the crystal packing, density, and stability of the solid-state form. |
| Polymorphism | The compound may exhibit polymorphism, leading to different crystal structures with varying physical properties. This would be evidenced by different unit cell parameters and space groups. | Different polymorphs can have different solubilities, melting points, and other physicochemical characteristics, which are crucial for material science and pharmaceutical applications. |
Note: The data in this table is hypothetical and represents expected findings based on the analysis of similar chemical structures. No experimental crystallographic data for this compound is currently available in the public domain.
Advanced Spectroscopic Techniques for Elucidating Electronic Structure
The electronic structure of this compound, which is fundamental to its photophysical properties and reactivity, can be thoroughly investigated using a combination of advanced spectroscopic techniques and theoretical calculations.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy is a primary tool for probing the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent would be expected to exhibit characteristic absorption bands corresponding to π-π* transitions within the conjugated benzothiophene system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide valuable information about the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing bromine and nitrile groups is anticipated to modulate the energies of these transitions, likely causing a shift in the absorption maxima compared to the unsubstituted benzothiophene.
Fluorescence Spectroscopy can provide further insights into the excited state properties. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence, and the resulting emission spectrum would be characteristic of the energy difference between the first excited singlet state (S1) and the ground state (S0). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.
Computational Chemistry , particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful complementary tool to experimental spectroscopy. These computational approaches can be used to model the electronic structure of this compound and predict its spectroscopic properties.
Key parameters that can be derived from such calculations include:
Molecular Orbital Energies: Calculation of the HOMO and LUMO energy levels, which are crucial for understanding the electronic transitions and reactivity.
Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.
Simulated UV-Vis Spectra: TD-DFT calculations can predict the wavelengths and oscillator strengths of electronic transitions, which can be directly compared with experimental spectra to aid in the assignment of absorption bands.
Natural Bond Orbital (NBO) Analysis: This analysis can provide a detailed picture of the bonding and electronic delocalization within the molecule.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Method of Investigation |
| Highest Occupied Molecular Orbital (HOMO) | The HOMO is expected to be primarily localized on the electron-rich benzothiophene ring system, particularly the sulfur atom and the fused benzene ring. | Density Functional Theory (DFT) |
| Lowest Unoccupied Molecular Orbital (LUMO) | The LUMO is anticipated to have significant contributions from the carbonitrile group and the thiophene ring, reflecting the electron-withdrawing nature of the nitrile substituent. | Density Functional Theory (DFT) |
| HOMO-LUMO Energy Gap | The energy gap is expected to be in a range that corresponds to absorption in the UV region. The electron-withdrawing substituents may lead to a smaller energy gap compared to unsubstituted benzothiophene. | DFT and experimental UV-Vis Spectroscopy |
| Primary Electronic Transitions | The lowest energy absorption band in the UV-Vis spectrum is predicted to be a π-π* transition with significant intramolecular charge transfer (ICT) character, from the benzothiophene ring to the nitrile group. | Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis Spectroscopy |
| Dipole Moment | The molecule is expected to possess a significant ground-state dipole moment due to the presence of the polar bromine and nitrile functional groups. | Density Functional Theory (DFT) |
Note: The information presented in this table is based on theoretical predictions for this compound, informed by computational studies on analogous molecular systems. Specific experimental verification is required.
Computational and Theoretical Investigations of 5 Bromobenzo B Thiophene 3 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy, making it suitable for analyzing medium to large-sized organic molecules. DFT calculations for 5-Bromobenzo[b]thiophene-3-carbonitrile and related structures focus on determining the ground-state electronic energy and electron density, from which numerous molecular properties can be derived.
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface. For benzo[b]thiophene derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to predict geometric parameters. researchgate.netekb.eg These calculations yield precise values for bond lengths, bond angles, and dihedral angles.
While specific experimental crystallographic data for this compound is not widely published, theoretical calculations provide a reliable prediction of its structure. Studies on similar molecules, such as other substituted benzo[b]thiophenes, have shown that DFT-calculated geometries are in good agreement with experimental data, often with minor deviations attributed to the theoretical calculations being performed on an isolated molecule in the gas phase versus the solid state in experiments. ekb.egnih.gov The planarity of the benzo[b]thiophene core is a key feature, influencing its electronic properties and intermolecular interactions. researchgate.net
Table 1: Representative Calculated Geometric Parameters for Substituted Thiophenes Note: This table presents typical data for related thiophene (B33073) derivatives to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.
| Parameter | Molecule | Method/Basis Set | Calculated Value |
|---|---|---|---|
| Bond Angle (C2-S-C5) | 3-(4-fluorophenyl)thiophene | B3LYP/6-311++G(d,p) | 91.46° |
| Bond Angle (C-C-N) | 3-(4-cyanophenyl)thiophene | B3LYP/6-311++G(d,p) | 179.98° |
Data sourced from studies on substituted phenylthiophenes.
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation energy. researchgate.netirjweb.com
For this compound, the presence of the electron-withdrawing nitrile (-CN) group and the bromo (-Br) group is expected to significantly influence the FMO energies and the HOMO-LUMO gap. epfl.ch DFT calculations can precisely quantify these effects. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In studies of related thiophene sulfonamide derivatives, the HOMO-LUMO gap was found to be a key indicator of stability and nonlinear optical response. mdpi.com The distribution of the HOMO and LUMO across the molecular framework, which can also be visualized computationally, reveals the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound Note: Data for 5-Bromobenzene-1,3-dicarbonitrile is used as an illustrative example.
| Parameter | Method | Calculated Value (eV) |
|---|---|---|
| EHOMO | DFT/B3LYP | - |
| ELUMO | DFT/B3LYP | - |
Data sourced from a computational study on 5-Bromobenzene-1,3-dicarbonitrile. researchgate.net
Molecular Electrostatic Potential (MESP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov
For this compound, an MESP analysis would likely show a significant negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, highlighting their nucleophilic character. researchgate.netresearchgate.net Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential. Such maps are crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in condensed phases. researchgate.net
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental spectroscopy for structure elucidation. nih.govnih.gov
For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. researcher.life The accuracy of these predictions has improved significantly, with modern protocols and basis sets yielding results that correlate well with experimental data. nih.govsemanticscholar.org Discrepancies between calculated and experimental shifts can often provide deeper insights into molecular conformation and solvent effects.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.gov Theoretical calculations typically yield harmonic frequencies, which are systematically higher than experimental anharmonic frequencies; however, scaling factors are often applied to improve agreement. nih.gov Studies on related molecules like 5-Bromobenzene-1,3-dicarbonitrile have demonstrated a good correlation between calculated and observed vibrational modes. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanics calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). nih.gov
For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with solvent molecules, its aggregation behavior, or its binding dynamics within a biological target like an enzyme. researchgate.net By simulating the system over nanoseconds or even microseconds, researchers can observe conformational changes and calculate thermodynamic properties, providing a more complete picture of the molecule's behavior under realistic conditions. nih.gov
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. wikipedia.org Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of these high-energy structures. wikipedia.org
For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-substituted position or reactions involving the nitrile group, DFT calculations can be employed to locate the transition state structures. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction pathway can be assessed. This approach has been successfully used to investigate mechanisms like the bromination of thiophenes, providing detailed insights into the roles of intermediates and the origins of selectivity. researchgate.netresearchgate.net
Despite a comprehensive search for computational and theoretical investigations focusing on this compound, no specific Structure-Activity Relationship (SAR) studies conducted via computational modeling for this particular compound were identified in the public domain.
Research in the field of computational chemistry often involves the exploration of structure-activity relationships to understand how the chemical structure of a compound influences its biological activity. nih.govlongdom.orgjocpr.com These studies are crucial in the process of drug discovery and development for designing molecules with enhanced efficacy and reduced side effects. jocpr.com
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are commonly employed to elucidate these relationships. longdom.orgmdpi.com QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. jocpr.comnih.gov Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific target receptor, providing insights into the binding interactions. mdpi.comresearchgate.net Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.
While computational studies have been conducted on various other thiophene and benzo[b]thiophene derivatives to explore their potential as therapeutic agents, specific research detailing the SAR of this compound through computational modeling is not available in the reviewed literature. mdpi.comnih.govmdpi.com The influence of the bromo substituent at the 5-position and the carbonitrile group at the 3-position of the benzo[b]thiophene scaffold on the activity of this specific molecule remains an area for future investigation.
Further research, including the synthesis of a series of analogs and their biological evaluation coupled with computational modeling, would be necessary to establish a clear structure-activity relationship for this compound. Such studies would be invaluable in understanding its mechanism of action and in guiding the design of new, more potent derivatives.
Chemical Reactivity and Derivatization Strategies for 5 Bromobenzo B Thiophene 3 Carbonitrile
Nucleophilic Aromatic Substitution Reactions on the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com In the case of 5-Bromobenzo[b]thiophene-3-carbonitrile, the cyano group at the 3-position exerts a strong electron-withdrawing effect. This effect, transmitted through the fused ring system, deactivates the entire aromatic structure towards electrophilic attack but activates it for nucleophilic substitution.
The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The presence of the electron-withdrawing nitrile group helps to stabilize this intermediate by delocalizing the negative charge. youtube.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring system is restored. youtube.com
A variety of nucleophiles can be employed in this reaction, making it a valuable tool for introducing diverse functionalities.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxybenzo[b]thiophene-3-carbonitrile |
| Amine | Ammonia (NH₃), primary/secondary amines | 5-Aminobenzo[b]thiophene-3-carbonitrile derivatives |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)benzo[b]thiophene-3-carbonitrile |
| Azide (B81097) | Sodium azide (NaN₃) | 5-Azidobenzo[b]thiophene-3-carbonitrile |
The efficiency of the SNAr reaction is dependent on the strength of the nucleophile and the reaction conditions, which often require elevated temperatures.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
The bromine atom at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions generally involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Suzuki Reaction
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov The reaction of this compound with various aryl- or vinylboronic acids provides access to a wide range of 5-aryl- and 5-vinylbenzo[b]thiophene derivatives. wikipedia.orgresearchgate.net
Table 2: Representative Suzuki Coupling Reactions
| Boronic Acid | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Phenylbenzo[b]thiophene-3-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)benzo[b]thiophene-3-carbonitrile |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Vinylbenzo[b]thiophene-3-carbonitrile |
Sonogashira Reaction
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology allows for the direct introduction of an alkynyl moiety at the C-5 position, yielding conjugated enyne systems. libretexts.org The mild reaction conditions make it a highly valuable synthetic tool. wikipedia.orgnih.gov
Table 3: Representative Sonogashira Coupling Reactions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 5-(Phenylethynyl)benzo[b]thiophene-3-carbonitrile |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 5-((Trimethylsilyl)ethynyl)benzo[b]thiophene-3-carbonitrile |
| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 5-(Hex-1-yn-1-yl)benzo[b]thiophene-3-carbonitrile |
Negishi Reaction
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org Its high functional group tolerance and reactivity make it a powerful method for derivatization. wikipedia.orgrsc.org
Table 4: Representative Negishi Coupling Reactions
| Organozinc Reagent | Catalyst | Solvent | Product |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Phenylbenzo[b]thiophene-3-carbonitrile |
| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | 5-Ethylbenzo[b]thiophene-3-carbonitrile |
| Alkynylzinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | 5-Alkynylbenzo[b]thiophene-3-carbonitrile |
Modifications of the Nitrile Group
The nitrile group at the C-3 position is a versatile functional handle that can be transformed into several other important chemical moieties.
Hydrolysis
The hydrolysis of the nitrile group can lead to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com Acid- or base-catalyzed hydrolysis proceeds via the nucleophilic addition of water to the cyano carbon. lumenlearning.comyoutube.com Partial hydrolysis under controlled conditions, often using acid or base with specific catalysts, can selectively yield the corresponding amide, 5-Bromobenzo[b]thiophene-3-carboxamide. rsc.org More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis to 5-Bromobenzo[b]thiophene-3-carboxylic acid. youtube.com
Reduction
The nitrile group can be reduced to a primary amine. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which involves the nucleophilic addition of hydride ions. libretexts.org This reaction converts this compound into (5-Bromobenzo[b]thiophen-3-yl)methanamine. A milder reducing agent, diisobutylaluminum hydride (DIBALH), can be used to reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Table 5: Transformations of the Nitrile Group
| Reaction | Reagents | Product | Functional Group |
| Partial Hydrolysis | H₂SO₄ (conc.), H₂O | 5-Bromobenzo[b]thiophene-3-carboxamide | Amide |
| Full Hydrolysis | H₂SO₄ (aq.), Heat | 5-Bromobenzo[b]thiophene-3-carboxylic acid | Carboxylic Acid |
| Reduction to Amine | 1. LiAlH₄ 2. H₂O | (5-Bromobenzo[b]thiophen-3-yl)methanamine | Primary Amine |
| Reduction to Aldehyde | 1. DIBALH 2. H₃O⁺ | 5-Bromobenzo[b]thiophene-3-carbaldehyde | Aldehyde |
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The benzothiophene (B83047) ring system can undergo electrophilic substitution on both the thiophene and benzene (B151609) rings. Thiophenes are generally more susceptible to electrophilic attack than benzene. wikipedia.org However, the reactivity and regioselectivity of SEAr on this compound are dictated by the electronic effects of the existing substituents.
Both the bromine atom and the nitrile group are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. msu.edulibretexts.org
Directing Effect of the Cyano Group: The nitrile group is a meta-director.
Directing Effect of the Bromo Group: Halogens are deactivating but are ortho, para-directors. libretexts.org
The position of electrophilic attack is a result of the combined influence of these groups and the inherent reactivity of the benzothiophene nucleus. The C-2 position of the thiophene ring is typically the most reactive towards electrophiles. However, this position is blocked in the parent molecule. The next most likely positions for attack would be C-4 and C-7, influenced by the directing effects of the substituents on both rings.
Table 6: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Electrophile | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 5-Bromo-4-nitrobenzo[b]thiophene-3-carbonitrile |
| Bromination | Br₂/FeBr₃ | Br⁺ | 4,5-Dibromobenzo[b]thiophene-3-carbonitrile |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 4-Acetyl-5-bromobenzo[b]thiophene-3-carbonitrile |
The exact product distribution would need to be determined experimentally, as it depends on a complex interplay of electronic and steric factors.
Cycloaddition Reactions Involving the Thiophene or Nitrile Moieties
Cycloaddition reactions offer a powerful route to construct new ring systems. The thiophene moiety in benzo[b]thiophenes can participate in cycloaddition reactions, often after modification. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone enhances the dienic character of the thiophene ring, allowing it to participate in Diels-Alder [4+2] cycloadditions. iosrjournals.org The oxidized this compound could potentially react with dienophiles like N-phenylmaleimide. iosrjournals.org
The nitrile group itself can also participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides to form tetrazole rings. This provides a pathway to fuse or append additional heterocyclic rings to the core structure.
Exploration of Photochemical Reactivity
The photochemical reactivity of benzo[b]thiophenes can lead to interesting molecular transformations. One potential avenue is intramolecular photocyclization. ua.es If a styryl group were introduced at the C-4 or C-6 position (for example, via a Suzuki or Heck coupling), irradiation with UV light could potentially induce an electrocyclization reaction to form polycyclic aromatic thia-helicenes. ua.es Another possible photochemical reaction is the cleavage of the carbon-bromine bond. Aryl bromides can undergo photodebromination upon UV irradiation, which could be a method for selectively removing the bromine atom if required.
Advanced Applications of 5 Bromobenzo B Thiophene 3 Carbonitrile As a Molecular Scaffold or Precursor
Role in the Synthesis of Advanced Organic Materials
The benzothiophene (B83047) core is a well-established motif in the design of organic materials due to its rigidity, planarity, and electron-rich nature, which facilitate charge transport and favorable photophysical properties. 5-Bromobenzo[b]thiophene-3-carbonitrile provides a foundational structure that can be chemically elaborated to create sophisticated materials for electronic and optical applications.
While direct application of this compound in OLEDs is not extensively documented, its structural motifs are integral to molecules designed for such purposes. The benzothiophene scaffold is utilized in creating charge-transporting and emissive materials. The bromo- and cyano- functionalities on the scaffold allow for synthetic diversification to build larger, conjugated systems. These systems can be engineered to possess the specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels required for efficient charge injection, transport, and recombination in OLED devices. The inherent properties of thiophene-containing polymers, such as high charge carrier mobility, are desirable for improving the performance of electronic devices.
The development of high-performance organic semiconductors is crucial for advancing OFETs and OPVs. rsc.orgnih.gov The benzothiophene unit is a favored building block for creating π-conjugated polymers and small molecules used in these technologies. acs.org The strategic placement of electron-withdrawing groups, such as the nitrile on the this compound scaffold, is a common design strategy to lower the LUMO energy level of the resulting material. This tuning is critical for creating efficient electron-accepting (n-type) materials for OPVs and for enabling ambipolar or n-type charge transport in OFETs. researchgate.net
Research has focused on synthesizing novel conjugated copolymers with high electron affinities for use in polymer-based FETs and solar cells. researchgate.net The bromine atom on the this compound precursor is readily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to polymerize with other aromatic monomers. This approach leads to the formation of donor-acceptor (D-A) copolymers, where the benzothiophene unit can act as part of the donor or acceptor block, depending on the co-monomer. nih.gov Such polymers have demonstrated high charge carrier mobilities, a key parameter for efficient OFETs. nih.gov
Table 1: Properties of Representative Thiophene-Based Polymers in OFETs
| Polymer Architecture | Key Monomer Units | Charge Carrier Mobility (cm²/V·s) | Application |
|---|---|---|---|
| D-A-D Copolymer | Diketopyrrolopyrrole, Thiophene (B33073) | >0.01 | OFETs iisc.ac.in |
| D1-A-D2-A Copolymer | Indacenodithiophene, Thieno[3,2-b]thiophene, Fluorobenzothiadiazole | Up to 5.0 | High-Performance OFETs nih.gov |
| D-A Copolymer | Alkylbenzotriazole, Benzothiadiazole | >0.01 (electron mobility) | Ambipolar Light-Emitting FETs researchgate.net |
The rigid, planar structure of the benzothiophene core makes it an excellent platform for the construction of fluorescent dyes and probes. These molecules are designed to detect and visualize specific analytes or biological events. mdpi.com The synthetic handles on this compound allow for its incorporation into larger molecular systems with tailored photophysical properties. technologynetworks.com For instance, the benzothiophene scaffold can be functionalized with donor and acceptor groups to create push-pull chromophores, which often exhibit desirable properties like large Stokes shifts and sensitivity to the local environment.
Thiophene-based dyes have been developed for various imaging applications, including probing cellular membranes. rsc.org The derivatization of the core structure allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and analyte specificity. nih.gov While specific probes built directly from this compound are not prominently cited, its potential as a precursor is evident from the widespread use of functionalized thiophenes in the field. rsc.orgnih.gov
Utility in Catalyst Development and Ligand Synthesis
In the realm of catalysis, heterocyclic compounds are frequently used as ligands that coordinate to a metal center, thereby influencing the catalyst's activity, selectivity, and stability. The this compound molecule contains both a sulfur atom within the thiophene ring and a nitrogen atom in the nitrile group, which possess lone pairs of electrons capable of coordinating with transition metals.
This structure serves as a precursor for more complex N,S-heterocyclic ligands. For example, the nitrile group can be chemically transformed into an amine or other nitrogen-containing heterocycle, creating a bidentate or polydentate ligand in conjunction with the thiophene sulfur. Such ligands are valuable in coordination chemistry and homogeneous catalysis. Palladium complexes bearing sulfur-containing N-heterocyclic carbene (NHC) ligands have been synthesized and characterized for their catalytic activity. nih.gov The development of active catalyst systems, often based on palladium and specialized phosphine-based ligands, is critical for the synthesis of thiophene-containing conjugated polymers. nih.gov
Pharmacophore Design and Lead Compound Optimization in Pre-clinical Drug Discovery
The concept of a pharmacophore—an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target—is a cornerstone of modern drug design. nih.govnih.gov Pharmacophore modeling is used to identify new molecules that can bind to a receptor or inhibit an enzyme by searching for compounds that match the required three-dimensional arrangement of chemical features. slideshare.netslideshare.net
The rigid benzothiophene scaffold is an attractive core for pharmacophore design because it presents substituents in a well-defined spatial orientation. This compound can serve as a starting point for creating libraries of compounds for screening. The bromine atom allows for the introduction of diverse chemical groups via cross-coupling reactions, exploring the chemical space around the core scaffold, while the nitrile group can act as a hydrogen bond acceptor or be modified to introduce other functionalities.
Derivatives of the benzo[b]thiophene scaffold have been synthesized and evaluated for their interactions with various biological targets in vitro. These studies are essential in the early stages of drug discovery to identify lead compounds and understand their mechanism of action at a molecular level.
For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as potential anticancer agents. nih.govnih.gov In one study, these compounds were designed to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov In vitro assays demonstrated that specific derivatives could significantly inhibit the proliferation, migration, and invasion of cancer cells. nih.gov Molecular docking studies suggested a binding pattern within the target protein, providing a hypothesis for the observed biological activity. nih.gov
In another area, derivatives of tetrahydro-benzothiophene have been identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a drug target for autoimmune diseases and cancer. semanticscholar.org In vitro characterization of these compounds confirmed their ability to modulate the receptor's activity. Structural studies revealed that the interactions of the benzothiophene core with hydrophilic regions of the receptor's ligand-binding domain were key to their modulatory effects. semanticscholar.org
Table 2: In Vitro Activity of Selected Benzo[b]thiophene Derivatives
| Compound Series | Biological Target | In Vitro Assay | Key Finding |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway | Cell Proliferation, Migration, Invasion | Inhibition of cancer cell proliferation and migration nih.gov |
| 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt Nuclear Receptor | Receptor Modulation Assay | Identification of potent inverse agonists semanticscholar.org |
| 5-Styrylbenzamide Derivatives | Cholinesterases (AChE, BChE), β-Secretase (BACE-1) | Enzyme Inhibition Assay | Dual inhibition of cholinesterase and β-secretase mdpi.com |
These examples underscore the utility of the benzo[b]thiophene scaffold, for which this compound is a key synthetic precursor, in generating molecules with specific and potent interactions with biological targets.
Scaffold for Heterocyclic Ring System Assembly with Potential Biological Activity
The this compound framework is an excellent precursor for the assembly of fused heterocyclic ring systems, which are known to be prevalent in many biologically active compounds. The nitrile group and the adjacent thiophene ring carbon are particularly reactive sites for building new rings. A significant application is in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds recognized for their potential as inhibitors of biological targets like kinases.
The general synthetic strategy involves the chemical transformation of the nitrile group into an amino group or a related reactive intermediate, which can then undergo cyclization with a suitable reagent to form a new fused ring. For example, a common pathway is the reaction of an aminothiophene derivative with reagents like formic acid or other cyclizing agents to construct the pyrimidine (B1678525) ring.
While specific studies commencing directly from this compound are not extensively detailed in the literature, the established chemical principles for synthesizing thieno[3,2-d]pyrimidines from analogous 3-cyano-2-aminothiophenes provide a clear blueprint. These resulting thieno[3,2-d]pyrimidine (B1254671) scaffolds have been investigated for a range of biological activities. For instance, certain N-substituted thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives have shown antiproliferative effects on human colorectal cancer cell lines. nih.gov The general structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their biological properties.
| Derived Heterocyclic System | General Synthetic Precursor | Potential Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine | 2-Amino-3-cyanothiophene derivative | Antiproliferative, Kinase Inhibition |
| Thieno[2,3-b]pyridine | Substituted Thiophene | Precursor for biologically active molecules |
| Thieno[3,2-c]pyrazole | Substituted Thiophene | Medicinal chemistry applications |
Application in Agrochemicals and Crop Protection Research
The benzothiophene core structure is not only relevant in pharmaceuticals but also holds significant potential in the field of agrochemicals. Derivatives of benzothiophene have been explored for various applications in crop protection, including as fungicides, herbicides, and insecticides. These compounds can offer novel modes of action, which is crucial in managing the development of resistance to existing agrochemicals.
Research has demonstrated that benzothiophene derivatives can exhibit potent antifungal activity against a range of plant pathogens. For example, certain novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety have shown excellent antifungal activity against fungi like Rhizoctonia solani, with efficacy comparable to the commercial fungicide tebuconazole. While this research does not use this compound directly, it highlights the potential of the benzothiophene scaffold in developing new antifungal agents.
Furthermore, the broader class of thiophene derivatives has been investigated for herbicidal properties. Patents and research articles describe the use of various thiophene compounds for the control of weeds. The structural features of this compound, including its lipophilicity and sites for chemical modification, make it an attractive starting point for the synthesis of new herbicidal candidates. The development of novel herbicides is a continuous need in agriculture to manage weed populations and ensure crop yields.
| Application Area | Target Organism Type | Example of Activity |
|---|---|---|
| Fungicide | Plant pathogenic fungi (e.g., Rhizoctonia solani) | Inhibition of fungal growth |
| Herbicide | Undesirable plant vegetation (weeds) | Control of weed growth |
| Insecticide | Pest insects | Insect control |
Development as a Chemical Intermediate for Complex Natural Product Synthesis
Heterocyclic compounds like this compound are valuable building blocks in the field of organic synthesis, particularly for the construction of complex molecules such as natural products. Natural products often possess intricate molecular architectures and significant biological activities, making their synthesis a key goal for chemists. The functional groups on this compound allow it to be incorporated into larger molecules through various chemical reactions.
The bromine atom on the benzene (B151609) ring is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Heck coupling reactions. These reactions are powerful tools for connecting different molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing further opportunities for elaboration.
While specific examples of the use of this compound in the total synthesis of a complex natural product are not prominently featured in the surveyed literature, its potential as a versatile intermediate is clear. The benzothiophene motif itself is found in some natural products and many synthetic molecules with important biological functions, such as the osteoporosis drug Raloxifene. The ability to introduce the this compound unit into a synthetic route offers a strategic advantage for building molecular complexity and accessing novel chemical space. The development of efficient synthetic routes to such functionalized heterocycles is a continuous area of research, as they are enabling tools for the discovery of new medicines and materials.
Mechanistic Insights into Reactions Involving 5 Bromobenzo B Thiophene 3 Carbonitrile
Elucidation of Reaction Pathways for Functional Group Interconversions
The nitrile and bromo functionalities on the 5-Bromobenzo[b]thiophene-3-carbonitrile scaffold are amenable to a variety of functional group interconversions. The elucidation of these reaction pathways is crucial for the strategic synthesis of more complex derivatives.
The cyano group at the 3-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromobenzo[b]thiophene-3-carboxylic acid, or the amide, 5-bromobenzo[b]thiophene-3-carboxamide, as an intermediate. The pathway for acidic hydrolysis typically involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. In contrast, basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile.
Reduction of the nitrile group can lead to the formation of an aminomethyl group at the 3-position. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The mechanism of reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by workup to afford the primary amine.
The bromo substituent at the 5-position is a versatile handle for various transformations. Nucleophilic aromatic substitution (SNAr) reactions are generally difficult on this system without strong activation. However, the bromine atom can be displaced by strong nucleophiles under harsh conditions or, more commonly, it can be utilized in metal-catalyzed cross-coupling reactions.
Understanding Catalytic Cycles in Cross-Coupling Reactions
The 5-bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. Understanding the catalytic cycles of these reactions is fundamental to optimizing reaction conditions and predicting product formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. The generally accepted catalytic cycle for palladium-catalyzed Suzuki coupling is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This step forms a palladium(II) intermediate. The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Sonogashira Coupling: For the coupling with terminal alkynes, the Sonogashira reaction is employed. The catalytic cycle is believed to involve both palladium and copper catalysts. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate. Reductive elimination then yields the coupled product and the palladium(0) catalyst.
Kinetics and Thermodynamics of Key Transformation Reactions
Influence of Substituent Effects on Reactivity and Selectivity
The electronic properties of the bromo and cyano substituents significantly influence the reactivity and selectivity of this compound.
The bromine atom at the 5-position is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions on the benzene (B151609) ring portion of the molecule. However, its primary role in the context of this molecule is as a leaving group in cross-coupling reactions.
The cyano group at the 3-position is a strong electron-withdrawing group. This deactivates the thiophene (B33073) ring towards electrophilic attack and activates it towards nucleophilic attack. The electron-withdrawing nature of the cyano group also influences the reactivity of the bromo substituent in cross-coupling reactions. It can affect the rate of oxidative addition by altering the electron density at the carbon-bromine bond.
In terms of regioselectivity, the positions of the bromo and cyano groups are fixed. However, in reactions involving further substitution on the benzothiophene (B83047) ring system, these substituents will direct incoming reagents to specific positions based on their electronic and steric effects.
Emerging Research Directions and Future Perspectives for 5 Bromobenzo B Thiophene 3 Carbonitrile
Integration into Supramolecular Assemblies
The molecular architecture of 5-Bromobenzo[b]thiophene-3-carbonitrile is particularly amenable to the formation of ordered, non-covalent structures known as supramolecular assemblies. The bromine atom can act as a halogen bond donor, the nitrile group as a hydrogen bond acceptor, and the planar aromatic rings can engage in π–π stacking interactions. These interactions are fundamental to the field of crystal engineering, where molecules are designed to self-assemble into crystalline solids with specific desired properties.
Research in this area focuses on co-crystallization with other molecules to form multi-component crystals. For instance, the interaction of the nitrile group with hydrogen bond donors or the halogen bonding capability of the bromine atom could be exploited to construct complex, functional architectures. In the crystal structure of related substituted benzothiophene (B83047) derivatives, molecules have been observed to link via C—H⋯O hydrogen bonds, forming distinct chain-like patterns. nih.gov This precedent suggests that this compound could be a valuable building block for designing materials with tailored electronic, optical, or porous properties.
Table 1: Potential Non-covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Group(s) | Potential Role in Assembly |
|---|---|---|
| Halogen Bonding | C–Br | Directional interaction for predictable crystal packing |
| Hydrogen Bonding | C≡N (acceptor) | Linking with hydrogen bond donor molecules |
| π–π Stacking | Benzo[b]thiophene ring | Formation of columnar structures, influencing electronic properties |
| C–H⋯π Interactions | C-H bonds and aromatic ring | Fine-tuning of molecular arrangement in the solid state |
Applications in Flow Chemistry and Microreactor Technology
The synthesis of complex heterocyclic compounds can often be improved by transitioning from traditional batch processing to continuous flow chemistry within microreactors. researchgate.netethernet.edu.et This technology offers significant advantages, including superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgchemtrix.com
For the synthesis of this compound and its derivatives, flow chemistry could enable rapid reaction optimization and seamless scaling from laboratory research to industrial production. scispace.com Unstable intermediates can be generated and used immediately in a subsequent step, minimizing decomposition and by-product formation. rsc.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, which is crucial for controlling fast, energy-intensive reactions. chemtrix.com Furthermore, integrating in-line analytical techniques, such as FTIR spectroscopy, can provide real-time monitoring to ensure process stability and maximize product formation. beilstein-journals.org
Table 2: Comparison of Batch vs. Flow Synthesis for Benzothiophene Derivatives
| Parameter | Batch Synthesis | Flow Synthesis / Microreactor |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent due to high surface-area-to-volume ratio |
| Mixing | Often slow and inefficient, especially on a large scale | Rapid and efficient diffusion-based mixing |
| Safety | Large volumes of reagents and solvents pose higher risks | Small reaction volumes at any given time enhance safety |
| Scalability | Re-optimization often required for scale-up | Scalable by "numbering-up" or running for longer times |
| Reaction Control | Less precise control over temperature and residence time | Precise, computer-controlled parameters |
Potential in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.orgwebsite-files.com This field has revolutionized the study of biomolecules in their natural environment. While this compound is not intrinsically bioorthogonal, its structure provides a versatile scaffold that can be modified to incorporate functionalities suitable for such reactions.
The carbon-bromine bond is a key feature that can be leveraged. For example, it could be converted into an azide (B81097) or a terminal alkyne group. These functionalities are the cornerstones of "click chemistry," particularly the highly efficient and bio-compatible strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov A modified benzothiophene carrying an azide could be "clicked" onto a biomolecule functionalized with a strained alkyne, allowing for specific labeling and imaging. Similarly, the bromine atom could potentially participate in palladium-catalyzed cross-coupling reactions under biocompatible conditions, enabling the attachment of probes or drugs to specific biological targets. springernature.com
Table 3: Potential Bioorthogonal Applications via Functionalization
| Original Functional Group | Target Bioorthogonal Group | Example Reaction | Potential Application |
|---|---|---|---|
| Bromine | Azide (-N₃) | Nucleophilic substitution | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Bromine | Terminal Alkyne | Sonogashira coupling | Copper-Free Click Chemistry, SPAAC |
| Bromine | Boronic Ester | Suzuki coupling under biocompatible conditions | Metal-catalyzed bioconjugation |
Advanced Characterization Techniques for In-situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediates, and by-product formation. Advanced in-situ characterization techniques allow chemists to monitor reactions in real-time without disturbing the system. mt.com
Spectroscopic methods are particularly powerful for this purpose.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of functional groups, such as the disappearance of a precursor's functional group or the appearance of the nitrile (C≡N) stretch.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information as the reaction progresses, enabling the unambiguous identification of transient intermediates and the quantification of all species present in the reaction mixture. researchgate.net
For solid-state reactions or crystallizations, in-situ Energy-Dispersive X-ray Diffraction (EDXRD) can monitor the transformation of crystalline phases in real-time, which is valuable for studying polymorphism or mechanochemical synthesis. chemrxiv.org
The data gathered from these techniques are invaluable for developing robust and efficient synthetic protocols, ensuring reaction safety, and maximizing product yield and purity.
Table 4: In-situ Monitoring Techniques for Synthesis Optimization
| Technique | Information Provided | Application in Synthesis of this compound |
|---|---|---|
| In-situ FTIR/Raman | Functional group analysis, concentration profiles, reaction kinetics | Tracking nitrile group formation, monitoring reactant consumption |
| In-situ NMR | Detailed structural elucidation, identification of intermediates | Characterizing reaction pathways, quantifying isomeric by-products |
| In-situ EDXRD | Crystalline phase analysis, polymorphism | Monitoring crystallization, studying solid-state or mechanochemical reactions |
Prospects for Sustainable Synthesis and Utilization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net The future synthesis of this compound will likely focus on more sustainable and environmentally benign methods. rasayanjournal.co.in This involves a shift away from stoichiometric reagents and hazardous solvents towards catalytic, atom-economical reactions. researchgate.netmdpi.com
Key areas for developing sustainable synthetic routes include:
Catalytic C-H Arylation: Direct functionalization of C-H bonds on the benzothiophene core could eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in
Mechanochemistry: Solvent-free reaction conditions, such as ball milling, can reduce or eliminate the need for volatile organic solvents, which are a major source of chemical waste. unigoa.ac.in
Use of Greener Solvents: Replacing traditional hazardous solvents with water, ionic liquids, or bio-derived solvents can significantly improve the environmental profile of the synthesis.
By embracing these green chemistry principles, the production of this compound and other valuable heterocyclic compounds can become more efficient, economical, and environmentally responsible. rsc.org
Table 5: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Atom Economy | Designing syntheses (e.g., cycloadditions) that incorporate most of the starting material atoms into the final product. |
| Use of Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste (e.g., Pd-catalyzed cyclizations). |
| Benign Solvents | Replacing chlorinated solvents with greener alternatives like water, ethanol, or exploring solvent-free conditions (mechanochemistry). |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through direct C-H functionalization strategies. |
Q & A
Q. Optimization Strategies :
- Catalysts : Transition metals (e.g., CuI) accelerate coupling reactions .
- Solvent Choice : DMF or THF enhances solubility of intermediates .
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions .
How can computational chemistry methods like DFT be applied to study the electronic properties or reaction mechanisms of this compound?
Advanced
Density Functional Theory (DFT) is critical for:
Q. Example Workflow :
Geometry optimization using B3LYP/6-31G(d).
Frequency analysis to confirm stationary points.
Natural Bond Orbital (NBO) analysis for charge distribution .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
Q. Basic
- NMR Spectroscopy :
- X-ray Crystallography :
- IR Spectroscopy :
What strategies can resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Q. Advanced
- Multi-Technique Validation : Cross-reference XRD, NMR, and IR to confirm structural assignments .
- Computational Cross-Check : Compare experimental spectra with DFT-simulated data .
- Crystallographic Disorder Modeling : Use SHELX tools to refine disordered Br or CN groups .
Case Study : Ambiguities in NOE correlations for regioisomers were resolved by synthesizing analogs with distinct substitution patterns .
How is the crystal structure of this compound determined, and what software tools are recommended?
Q. Basic
Q. Software Pipeline :
WinGX : Data integration and visualization .
Olex2 : Model building and refinement .
What are the challenges in designing bioactive derivatives of this compound, and how can molecular docking studies guide this process?
Q. Advanced
- Bioisosteric Replacement : Balancing bromine’s steric bulk with target binding pockets .
- ADMET Prediction : Computational tools (e.g., SwissADME) assess solubility and toxicity .
- Docking Workflow :
Example : Derivatives with trifluoromethyl groups showed enhanced MDR-TB inhibition due to improved hydrophobic interactions .
How do substituents on the benzo[b]thiophene core influence electronic properties and reactivity?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
